3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1206993-00-1 |
|---|---|
Molecular Formula |
C23H18N4O3S |
Molecular Weight |
430.48 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-15-8-10-16(11-9-15)13-27-22(28)17-5-2-3-6-18(17)26(23(27)29)14-20-24-21(25-30-20)19-7-4-12-31-19/h2-12H,13-14H2,1H3 |
InChI Key |
XQDICTQOQBTFPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule belonging to the quinazoline family. This class of compounds is known for its diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties. The unique structural features of this compound suggest significant potential for various therapeutic applications.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 405.4 g/mol. The structure incorporates a quinazoline core with a 4-methylbenzyl substituent and a thiophen-2-yl moiety linked through a 1,2,4-oxadiazole unit. This configuration may enhance the compound's stability and reactivity compared to other derivatives in this class .
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. The specific compound under investigation has shown potential in inhibiting cell proliferation by targeting specific enzymes involved in cancer pathways. For instance, studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The presence of the 1,2,4-oxadiazole ring in this compound contributes to its antimicrobial activity. Research has demonstrated that derivatives containing this moiety exhibit potent antibacterial and antifungal activities. For example, compounds with similar structures were effective against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Anti-inflammatory Effects
Quinazolines are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests a possible role in managing inflammatory diseases.
Anticonvulsant Activity
Research on related quinazoline derivatives has shown promising anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels that are crucial for neuronal excitability. Compounds similar to the one under study have demonstrated efficacy in animal models of epilepsy .
Case Study 1: Antitumor Efficacy
A study conducted by Bhattacharya et al. (2019) evaluated several quinazoline derivatives for their cytotoxic effects on cancer cell lines. Among these compounds, those with structural similarities to our compound exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting their potential as anticancer agents.
Case Study 2: Antimicrobial Activity
Dhumal et al. (2016) investigated the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium bovis. The results indicated that certain modifications led to enhanced activity against both active and dormant bacterial states, suggesting that similar modifications could be explored for our compound to improve its antimicrobial profile .
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Optimization of these synthetic routes is crucial for enhancing yield and purity.
Mechanistic studies often involve molecular docking simulations to predict interactions with biological targets. These studies help elucidate how the compound exerts its biological effects and guide further modifications to improve activity.
Scientific Research Applications
The compound 3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry due to its structural features. This article provides an overview of its applications based on current research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline structures. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of oxadiazoles have been identified as effective inhibitors of thymidylate synthase, an essential enzyme for DNA synthesis in cancer cells .
In vitro studies indicate that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines, including HCT116 and MCF7 . The structure's lipophilicity enhances its ability to penetrate cell membranes, improving bioavailability and efficacy.
Antimicrobial Properties
The compound's oxadiazole component contributes to its antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit potent antibacterial properties against both gram-positive and gram-negative bacteria. For example, studies have shown that certain oxadiazole compounds demonstrate higher activity against Bacillus species compared to other bacterial strains .
The dual functionality of these compounds as both antimicrobial and anticancer agents makes them attractive candidates for further development in pharmaceutical applications.
| Compound Name | Structure | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Structure A | Anticancer | 0.47 - 1.4 | |
| Compound B | Structure B | Antimicrobial | 10 - 20 | |
| Compound C | Structure C | Anticancer & Antimicrobial | 5 - 15 |
Table 2: Summary of Biological Studies
| Study Type | Findings | Reference |
|---|---|---|
| In vitro Cytotoxicity | Significant activity against HCT116, MCF7 | |
| Antimicrobial Testing | Effective against Bacillus cereus and others |
Case Study 1: Synthesis and Biological Evaluation
In a study published in the Turkish Journal of Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced both antimicrobial and anticancer properties. The study concluded that further modifications could yield even more potent compounds .
Case Study 2: Mechanistic Insights
A research team investigated the mechanism by which oxadiazole derivatives exert their anticancer effects. They found that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death. This finding underscores the therapeutic potential of compounds like This compound in cancer treatment .
Q & A
Q. What are the key structural features of 3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how do they influence its biological activity?
The compound features a quinazoline-2,4-dione core substituted with a 4-methylbenzyl group at position 3 and a 1,2,4-oxadiazole moiety linked to a thiophene ring at position 1. Key functional groups include:
- Quinazoline-dione : Imparts rigidity and hydrogen-bonding capacity, often critical for enzyme interactions (e.g., kinase inhibition) .
- 1,2,4-Oxadiazole : Enhances metabolic stability and serves as a bioisostere for ester or amide groups .
- Thiophene : Contributes to π-π stacking interactions with hydrophobic protein pockets .
These features collectively influence solubility, target binding, and pharmacokinetic properties, as observed in related quinazoline derivatives .
Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled?
Synthesis typically involves multi-step protocols:
Quinazoline-dione formation : Condensation of anthranilic acid derivatives with urea or phosgene analogs under reflux in polar aprotic solvents (e.g., DMF) .
Oxadiazole cyclization : Reaction of thioamide intermediates with hydroxylamine derivatives in acidic or basic conditions (e.g., POCl₃ for dehydration) .
Alkylation : Introduction of the 4-methylbenzyl group via nucleophilic substitution using alkyl halides/K₂CO₃ in dry methanol .
Critical conditions include:
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., methylbenzyl CH₃ at δ ~2.3 ppm) and confirms oxadiazole/thiophene connectivity .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1660 cm⁻¹) and C-S bonds (thiophene at ~700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
- Solvent Optimization : Use PEG-400 as a green solvent to enhance reaction efficiency and reduce byproducts .
- Catalyst Screening : Test alternatives like Amberlyst-15 for acid-catalyzed cyclization to improve oxadiazole yield .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from hours to minutes) and enhance regioselectivity .
- Continuous Flow Reactors : Achieve better temperature control and scalability for alkylation steps .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) during characterization?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms molecular connectivity .
- Isotopic Labeling : Traces unexpected fragmentation pathways in MS .
- X-ray Crystallography : Provides definitive structural validation if crystals are obtainable .
- Computational Modeling : Compares experimental IR/NMR with DFT-calculated spectra to identify discrepancies .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C for 24–72 hours .
- HPLC Stability Assays : Monitor degradation products and quantify half-life using peak area reduction .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .
Q. What methodologies evaluate biological activity against specific targets?
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence/colorimetric readouts (e.g., kinase activity using ATP analogs) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity indices .
- Molecular Docking : Predict binding modes to targets like EGFR or PARP using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) for receptor-ligand interactions .
Contradiction Analysis and Troubleshooting
Q. How should researchers address low yields in the final alkylation step?
Q. What steps validate the compound’s mechanism of action in cellular assays?
- Knockdown/Overexpression Models : Use siRNA or CRISPR to confirm target dependency .
- Western Blotting : Detect downstream signaling proteins (e.g., phosphorylated ERK/AKT) post-treatment .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
